(R)-5-Bromo-3-methylisoindolin-1-one is a chemical compound characterized by its unique isoindoline structure, which is a bicyclic compound featuring a fused indole and a five-membered ring. The presence of a bromine atom at the 5-position and a methyl group at the 3-position contributes to its distinct chemical properties. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The biological activity of (R)-5-Bromo-3-methylisoindolin-1-one has been explored in several studies. It exhibits:
The synthesis of (R)-5-Bromo-3-methylisoindolin-1-one can be achieved through several methods:
(R)-5-Bromo-3-methylisoindolin-1-one has potential applications in:
Interaction studies involving (R)-5-Bromo-3-methylisoindolin-1-one focus on its binding affinities with various biological targets. These studies typically utilize techniques such as:
Such studies are crucial for understanding its therapeutic potential and guiding further development.
Several compounds share structural similarities with (R)-5-Bromo-3-methylisoindolin-1-one. Here are some notable examples:
The uniqueness of (R)-5-Bromo-3-methylisoindolin-1-one lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to its analogs. The presence of both bromine and methyl groups allows for diverse reactivity patterns not found in simpler analogs. This complexity enhances its potential as a lead compound in drug discovery efforts targeting specific pathways involved in cancer progression or other diseases.
The molecular structure of (R)-5-Bromo-3-methylisoindolin-1-one comprises a bicyclic isoindolinone core with a bromine atom at position 5 and a methyl group at position 3. The (R)-configuration at the 3-position introduces chirality, which influences its interactions in asymmetric synthesis and biological systems.
Bond Lengths and Angles:
While direct crystallographic data for this specific compound is unavailable, analogous structures such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde provide insights. In such systems, conjugation between the carbonyl group and the aromatic ring shortens the C–N bond (e.g., 1.388 Å in related compounds). The isoindolinone ring typically adopts a planar conformation, with deviations <0.02 Å, as seen in similar isoindoline derivatives.
Stereochemical Implications:
The (R)-configuration at C3 determines the spatial arrangement of the methyl group relative to the bromine substituent. This configuration can be verified via X-ray crystallography or circular dichroism (CD), though such data remain unpublished for this compound.
Bromination position significantly alters the electronic and steric profiles of isoindolinones. A comparison with 6-bromo-3-methylisoindolin-1-one and 5-bromo-2-methylisoindolin-1-one reveals the following trends:
Electronic Effects:
Steric Considerations:
| Compound | Bromine Position | Key Reactivity | Solubility |
|---|---|---|---|
| (R)-5-Bromo-3-methylisoindolin-1-one | 5 | Electrophilic substitution at C4/C7 | Moderate in DMF |
| 6-Bromo-3-methylisoindolin-1-one | 6 | Suzuki-Miyaura coupling | Low in water |
| 5-Bromo-2-methylisoindolin-1-one | 5 | Nucleophilic aromatic substitution | High in THF |
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):